molecular formula C17H18N2O2 B5695711 N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide

N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide

Cat. No.: B5695711
M. Wt: 282.34 g/mol
InChI Key: GJVGTJNEOAVIFF-UHFFFAOYSA-N
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Description

N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a 2-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzoyl chloride with dimethylamine to form N-(4-dimethylaminocarbonyl)benzamide.

    Coupling Reaction: The intermediate is then reacted with 2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide: has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders and cancer.

    Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminocarbonyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the compound can interact with cellular pathways, influencing signal transduction and gene expression.

Comparison with Similar Compounds

N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide: can be compared with other similar compounds, such as:

    N-(4-dimethylaminocarbonyl)benzamide: Lacks the 2-methyl group, which may affect its binding affinity and specificity.

    2-methylbenzamide: Does not contain the dimethylaminocarbonyl group, resulting in different chemical reactivity and biological activity.

    N-(4-methylphenyl)-2-methylbenzamide: Contains a methyl group instead of the dimethylaminocarbonyl group, leading to variations in its physicochemical properties.

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(dimethylcarbamoyl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-6-4-5-7-15(12)16(20)18-14-10-8-13(9-11-14)17(21)19(2)3/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVGTJNEOAVIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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